1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate
Overview
Description
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to the pyrrole ring, along with two ester functional groups.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar to this compound, are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, which are structurally similar to this compound, are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.
Scientific Research Applications
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-methyl 3-isopropyl-1H-pyrrole-1,2-dicarboxylate: Similar structure but with an isopropyl group instead of a methyl group.
1-tert-butyl 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Contains additional ester groups and different substitution pattern.
Uniqueness
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXRAPBAYJABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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